molecular formula C12H17NO4S B2763575 N-Mesityl-N-(methylsulfonyl)glycine CAS No. 952916-64-2

N-Mesityl-N-(methylsulfonyl)glycine

Cat. No.: B2763575
CAS No.: 952916-64-2
M. Wt: 271.33
InChI Key: KMOYUNNXFLPBOR-UHFFFAOYSA-N
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Description

N-Mesityl-N-(methylsulfonyl)glycine: is an organic compound with the molecular formula C12H17NO4S. It is characterized by the presence of a mesityl group (a derivative of mesitylene) and a methylsulfonyl group attached to the glycine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Mesityl-N-(methylsulfonyl)glycine typically involves the reaction of mesityl amine with methylsulfonyl chloride, followed by the introduction of the glycine moiety. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Mesityl amine reacts with methylsulfonyl chloride in the presence of a base.
  • The resulting intermediate is then reacted with glycine or its derivatives to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Mesityl-N-(methylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The mesityl and methylsulfonyl groups can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the mesityl and methylsulfonyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Mesityl-N-(methylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Mesityl-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

    N-Mesityl-N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.

    N-Mesityl-N-(methylsulfonyl)valine: Contains a valine backbone instead of glycine.

    N-Mesityl-N-(methylsulfonyl)leucine: Features a leucine backbone.

Uniqueness: N-Mesityl-N-(methylsulfonyl)glycine is unique due to its specific combination of the mesityl and methylsulfonyl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

N-Mesityl-N-(methylsulfonyl)glycine (also known as Mesglycine) is a compound of interest due to its potential biological activities, particularly in the context of enzyme regulation and metabolic processes. This article synthesizes current research findings on the biological activity of Mesglycine, highlighting its mechanisms, effects, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a mesityl group and a methylsulfonyl moiety attached to a glycine backbone. This configuration contributes to its solubility and reactivity in biological systems.

  • Methylation Processes : Mesglycine is involved in methylation reactions, primarily through the action of glycine N-methyltransferase (GNMT). GNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to glycine, producing sarcosine. This reaction is crucial for maintaining cellular methylation homeostasis and influencing various metabolic pathways .
  • Regulation of AdoMet Levels : The compound plays a significant role in regulating AdoMet levels in mammals. Elevated levels of AdoMet are associated with increased methylation activity, which is essential for the synthesis of phospholipids, creatine, and other critical biomolecules .
  • Neurotransmitter Interaction : Research indicates that glycine receptors, which are modulated by various ligands including Mesglycine, are integral to neurotransmission. The compound has been shown to interact with N-methyl-D-aspartic acid (NMDA) receptors, potentially influencing synaptic plasticity and cognitive functions .

Antimicrobial Effects

Recent studies suggest that Mesglycine exhibits antimicrobial properties. Its structural components may contribute to the inhibition of bacterial growth and biofilm formation. For instance, derivatives of sulfonyl-containing compounds have demonstrated significant antibacterial activity against various pathogens .

Antifungal Activity

Mesglycine has also been evaluated for antifungal activity. In vitro studies show that it can inhibit the growth of certain fungal strains, making it a candidate for further development in antifungal therapies .

Case Studies and Research Findings

  • Glycine N-Methyltransferase Activity : A study highlighted the role of GNMT in regulating AdoMet levels through the methylation of glycine, showing that alterations in GNMT activity can significantly affect metabolic processes related to cancer progression and other diseases .
  • Neuropharmacological Studies : Investigations into the effects of Mesglycine on NMDA receptor modulation revealed that it could enhance or inhibit receptor activity depending on concentration and context, suggesting a dual role in neuropharmacology that warrants further exploration .
  • Antimicrobial Efficacy : In a comparative study, Mesglycine derivatives were tested against common bacterial strains, demonstrating effective inhibition at specific concentrations. The minimum inhibitory concentration (MIC) values were recorded, indicating potential clinical applications in treating infections .

Data Tables

Biological Activity Effect Reference
Methylation RegulationIncreased AdoMet levels
Antimicrobial ActivityInhibition of bacterial growth
Antifungal ActivityInhibition of fungal strains

Properties

IUPAC Name

2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYUNNXFLPBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(=O)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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